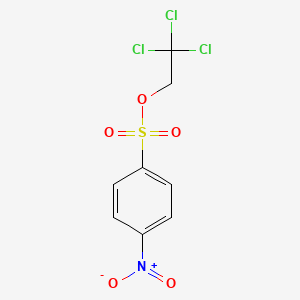
COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY-: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of coumarin derivatives, including 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its role in modulating biological pathways, including its effects on enzyme activity and cellular signaling .
Medicine: Research has shown that coumarin derivatives possess significant therapeutic potential, including anticoagulant, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, coumarin derivatives are used in the production of fragrances, flavorings, and as additives in various consumer products .
Wirkmechanismus
The mechanism of action of 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Novobiocin: An antibiotic with a coumarin structure.
Armillarisin A: A choleretic agent derived from coumarin.
Uniqueness: 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other coumarin derivatives, it exhibits a unique combination of pharmacological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73791-14-7 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-(2-ethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)20-17(15)19/h3-10,18H,2H2,1H3 |
InChI-Schlüssel |
HZLSSFJUTVBUBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)

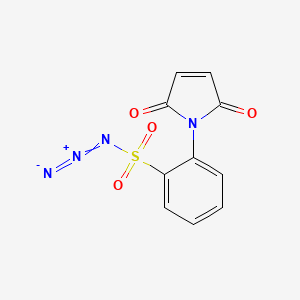
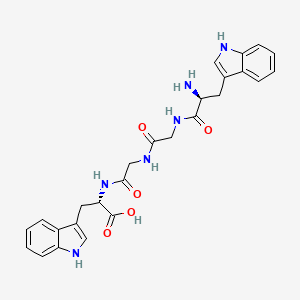
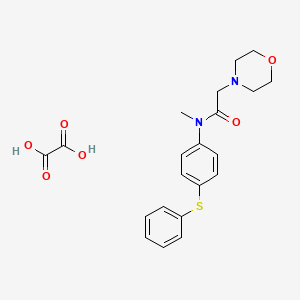
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
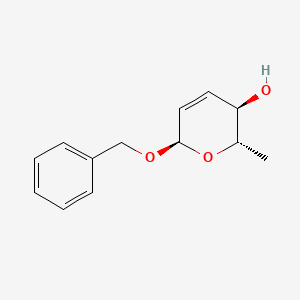

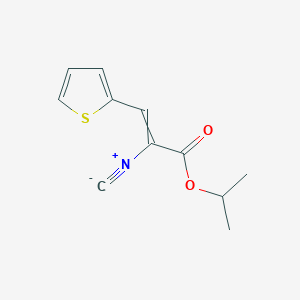
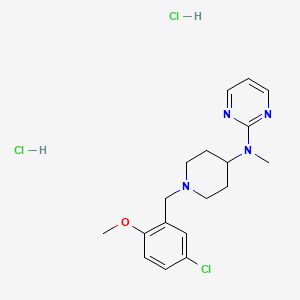
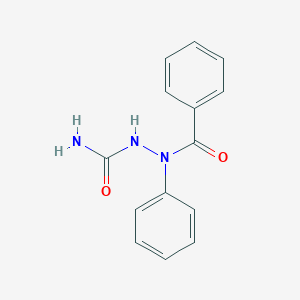
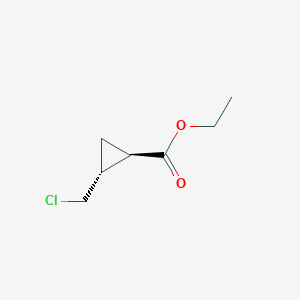
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
